The table below summarizes the core technical data for mebanazine:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| CAS Number | 65-64-5 [1] [2] |
| Molecular Formula | C8H12N2 [1] [2] |
| Molecular Weight | 136.19 g/mol [1] [3] |
| Drug Class | Monoamine Oxidase Inhibitor (MAOI), Hydrazine class [1] |
| Status | Approved (historically), Withdrawn [1] |
| Primary Indication | Treatment of depression (historical) [1] |
| Mechanism of Action | Potent Monoamine Oxidase (MAO) inhibitor [3] |
| Withdrawal Reason | Hepatotoxic potential [1] |
Although the exact molecular interaction of this compound with the monoamine oxidase enzyme is not detailed in the available search results, its overall mechanism is consistent with classic MAO inhibitors.
The following diagram illustrates this core mechanism of action for MAO inhibitors like this compound:
Core mechanism of MAO inhibitor action, leading to increased neurotransmitter levels.
Current research use of this compound is documented in preclinical studies. The data below, primarily from animal models, summarizes its physiological effects and experimental protocols.
| Aspect | Experimental Details |
|---|---|
| Research Use | Research on depression [3] |
| In Vivo Model | Mature female rats [3] |
| Administration Route | Intraperitoneal injection (i.p.) [3] |
| Key Finding | Dose-dependent decrease in blood glucose levels [3] |
| Effective Dose | Minimal dose lowering blood glucose after 12h: 60 mg/kg [3] |
| Sustained Effect | 90 mg/kg decreased blood glucose for 2 days [3] |
The workflow for the key in vivo experiment is outlined below:
Experimental workflow for assessing this compound's effects on blood glucose in rats.
This compound serves as a historical and research-grade reference compound for a hydrazine-class, irreversible MAO inhibitor. Its current relevance lies in:
While the exact mechanism of mebanazine-induced liver injury is not fully detailed in the available literature, its classification as a hydrazine derivative provides strong clues. Hepatotoxicity from such compounds is typically "idiosyncratic," meaning it is unpredictable and not directly dose-dependent [1]. The following diagram illustrates the hypothesized pathway for this compound-induced liver injury.
Based on the general pathophysiology of Drug-Induced Liver Injury (DILI), the following experimental approaches are critical for investigating a compound like this compound.
| Investigation Area | Experimental Protocol & Key Assays |
|---|
| Clinical & Biochemical Diagnosis | - Liver Enzyme Monitoring: Serial measurement of serum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin [1].
This compound (formerly known as Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s but was later withdrawn from the market due to its hepatotoxic potential [1] [2].
The table below summarizes its core chemical and pharmacological data:
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| Chemical Formula | C₈H₁₂N₂ [1] [2] |
| Average Mass | 136.198 g·mol⁻¹ [1] [2] |
| Chemical IUPAC Name | (1-phenylethyl)hydrazine [1] [3] |
| CAS Number | 65-64-5 [1] [3] |
| Drug Class | Monoamine Oxidase Inhibitor (MAOI), Hydrazine class [1] [2] |
| Status | Approved, Withdrawn (due to hepatotoxicity) [1] [2] |
| Mechanism of Action | Monoamine Oxidase Inhibitor (exact binding mechanism not specified) [1] [2] |
| Primary Toxicity | Hepatotoxicity (liver damage) [1] [2] |
| Genotoxic Activity | Showed mutagenic activity in bacterial tests (Salmonella typhimurium) [4] |
The withdrawal of this compound was primarily due to safety concerns. A key area of research has been understanding its toxicological profile.
While the search results do not contain a specific synthesis protocol for this compound, they detail general methods for creating hydrazine compounds, which are relevant from a medicinal chemistry perspective. The following diagram illustrates a logical workflow for hydrazine synthesis based on the retrieved methodologies.
Logical workflow for synthesizing hydrazine compounds based on published methodologies [5].
The synthesis strategies for hydrazines include [5]:
The hepatotoxicity and genotoxicity of this compound are characteristics shared by many hydrazine-containing compounds. The general pathophysiology of hydrazine toxicity involves the disruption of key metabolic processes, as illustrated below.
Generalized pathway of hydrazine-induced neurotoxicity via functional vitamin B6 deficiency [6].
The pathophysiology of hydrazine toxicity involves several systems [6]:
For modern drug development professionals, this compound serves as a historical case study. Key takeaways include:
| Aspect | Available Data | Key Findings / Status |
|---|---|---|
| General Information | DrugBank [1] | Known as Actomol; hydrazine-class Monoamine Oxidase Inhibitor (MAOI); previously used as an antidepressant; withdrawn from market. |
| Pharmacokinetics & Metabolism | DrugBank [1] | Not Available. Specific data on absorption, distribution, metabolism, and excretion is lacking in the published literature. |
| Primary Toxicity & Withdrawal Reason | DrugBank [1] | Hepatotoxicity. The drug was discontinued due to its potential to cause liver injury. |
| Proposed Bioactivation Risk | PMC [2] | Structural Alert (Hydrazine moiety). The hydrazine group is a known "toxicophore" that can be metabolically activated into reactive, cytotoxic species. |
While direct metabolic data for this compound is unavailable, its hepatotoxicity can be understood in the broader context of antidepressant bioactivation and hydrazine-based drugs.
Based on this known risk associated with its chemical structure, the following diagram illustrates the proposed mechanism for this compound's hepatotoxicity:
The case of this compound highlights a critical lesson in drug development. Although modern pharmacokinetic and metabolic studies for this specific compound are lacking, its history underscores the importance of:
This compound (Actomol) is a monoamine oxidase inhibitor (MAOI) from the hydrazine class that was used as an antidepressant in the 1960s but was withdrawn from the market due to hepatotoxicity (liver toxicity) [1] [2].
| Property | Description |
|---|---|
| Chemical Class | Hydrazine [1] [2] |
| Pharmacological Class | Monoamine Oxidase Inhibitor (MAOI) [1] [2] |
| Trade Name | Actomol [1] [2] |
| Status | Approved, Withdrawn (due to hepatotoxicity) [1] [2] |
| Proposed Advantage (in animals) | More potent MAOI than pheniprazine with a greater therapeutic index [1] |
A clinical trial published in 1965 investigated this compound for treating depressive illnesses. The table below summarizes the key aspects of this study based on the available abstract [3] [4].
| Trial Aspect | Reported Detail |
|---|---|
| Publication Date | September 1965 [3] [4] |
| Trial Rationale | Pre-clinical animal studies suggested this compound might be less toxic than other MAOIs in use at the time [3]. |
| Key Objective | To evaluate if this compound could potentiate the effects of Electroconvulsive Therapy (ECT) and reduce relapse rates post-ECT [3]. |
| Full Methodology | Not available in the abstract [4]. |
The search results indicate that hepatotoxicity is a known risk for certain antidepressants, particularly those that undergo metabolic bioactivation. This compound was one of four antidepressants explicitly mentioned as being withdrawn from the market for this reason [5]. The diagram below illustrates the general theory of how some drugs can cause liver injury.
General pathway of metabolic bioactivation leading to drug-induced liver injury.
Monoamine oxidases (MAOs) are critical enzymes for neurotransmitter regulation. MAO-A and MAO-B are the two main isoforms; determining a compound's selectivity for one over the other is a key goal in early drug discovery for neurological disorders [1]. The following protocol outlines a method to characterize the inhibitory activity and kinetics of a test compound against these enzymes.
This protocol is adapted from modern high-throughput screening practices and a recent study on natural flavonoids, providing a framework that could be applied to evaluate a compound like Mebanazine [2] [1].
The initial screen determines the compound's potency by calculating the half-maximal inhibitory concentration (IC₅₀).
After identifying an inhibitor, kinetic studies characterize its mechanism of action (reversible vs. irreversible) and affinity.
The table below summarizes the types of quantitative data generated and their significance for researchers.
| Parameter | Description | Interpretation for Drug Development |
|---|---|---|
| IC₅₀ | Concentration that inhibits 50% of enzyme activity under assay conditions. | Measures compound potency. Lower IC₅₀ = higher potency. Allows comparison between compounds [2]. |
| Kᵢ | Inhibition constant; reflects true binding affinity of the inhibitor to the enzyme. | More accurate than IC₅₀ for comparing inhibitor affinity. Lower Kᵢ = tighter binding [3]. |
| Mechanism of Action | Determines how the inhibitor functions (e.g., Competitive, Irreversible). | Guides chemical optimization and predicts potential for drug-food interactions (e.g., "cheese effect") [4] [3]. |
| Selectivity Index | Ratio of IC₅₀ (or Kᵢ) for one isoform over the other (e.g., IC₅₀(MAO-B) / IC₅₀(MAO-A)). | Indicates isoform selectivity. A higher index means greater selectivity for MAO-A, and a lower index means greater selectivity for MAO-B [1]. |
The following diagram illustrates the key stages of the protocol, from initial screening to data analysis.
This compound is a monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s but has since been withdrawn from the market due to its hepatotoxic potential [1]. The primary evidence for its ability to cause DNA damage comes from a 1982 study.
The table below summarizes the genotoxic activity of this compound and related compounds as reported in the scientific literature:
| Compound | Test System | Endpoint | Result | Reported Effect / Notes |
|---|---|---|---|---|
| This compound | Alkaline Elution (Mouse cells in vivo) | DNA Fragmentation | Positive | Produced DNA fragmentation in liver and/or lung cells of treated mice [2]. |
| This compound | Salmonella typhimurium Mutagenicity Test | Mutagenicity | Positive | Elicited frameshift mutations [2]. |
| This compound | E. coli DNA Repair Test | DNA Damage | Positive | Positive in a DNA repair test with strains lacking repair mechanisms [2]. |
| Phenelzine, Nialamide | Alkaline Elution (Mouse cells in vivo) | DNA Fragmentation | Positive | Produced DNA fragmentation in liver and/or lung cells [2]. |
| Phenelzine, Nialamide, Iproniazid | Sister Chromatid Exchange (Mouse bone marrow in vivo) | Chromosomal Alterations | Weakly Positive | Weak inducers of sister chromatid exchanges [2]. |
The alkaline elution technique is a sensitive method used to detect DNA strand breaks and alkali-labile sites in mammalian cells. The following is a generalized protocol based on its standard application.
The technique involves lysing cells on a membrane filter and slowly eluting the DNA with an alkaline solution. DNA with more strand breaks will elute faster because the shorter fragments pass through the filter more readily. The rate of elution is therefore proportional to the frequency of DNA strand breaks [3] [4].
The diagram below outlines the core steps of the alkaline elution protocol.
To develop a complete application note, you may need to:
Mebanazine (formerly marketed as Actomol) is a hydrazine-derived monoamine oxidase inhibitor (MAOI) that was clinically investigated as an antidepressant in the 1960s before being discontinued due to hepatotoxicity concerns [1]. As a reversible MAO inhibitor, this compound functions by increasing monoamine neurotransmitter concentrations in the synaptic cleft, potentially leading to its antidepressant effects [2]. The chemical structure of this compound features a phenylethylhydrazine backbone with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g/mol [1]. Understanding the historical development and pharmacological profile of this compound provides crucial context for designing modern pharmacokinetic studies, even though the drug is no longer in clinical use.
The investigation of this compound represents an important chapter in the evolution of psychopharmacology, particularly in the MAOI class. Early research conducted in the 1960s recognized that MAO inhibitors could be effective for treating depressive illnesses but were associated with problematic side effects that complicated treatment [3]. This compound was developed as a potential improvement over existing MAO inhibitors, with preclinical animal studies suggesting it might have reduced toxicity compared to other agents in this class [3]. Contemporary researchers studying this compound's pharmacokinetics should note that its investigation occurred during a period when modern ADME (Absorption, Distribution, Metabolism, Excretion) principles were still evolving, which explains the limited pharmacokinetic data available in the literature.
Historical clinical trials of this compound employed methodological approaches that were standard for psychiatric drug development in the 1960s. These early investigations aimed to establish both efficacy in depressive illnesses and appropriate dosing regimens while monitoring for adverse effects. The clinical trial methodology focused particularly on establishing therapeutic effects while managing side-effect profiles, with researchers noting the potential for this compound to potentiate the effects of electroconvulsive therapy (ECT) and possibly reduce relapse rates when continued after ECT completion [3].
Table 1: Historical Clinical Trial Designs for this compound
| Study Focus | Patient Population | Study Design | Key Methodological Elements | Primary Endpoints |
|---|---|---|---|---|
| Efficacy in Depression [3] | Patients with depressive illnesses | Controlled trial | Comparison against existing MAO inhibitors; Assessment of side-effect profile | Reduction in depressive symptoms; Incidence of side-effects |
| Potentiation of ECT [3] | Patients undergoing electroconvulsive therapy | Adjunct therapy trial | This compound administration concurrent with ECT; Post-ECT continuation | Number of ECT exposures required; Relapse rates after ECT completion |
| Comparative Efficacy [4] | Depressed patients | Controlled trial | This compound versus comparator antidepressant | Symptom improvement on depression scales |
The clinical investigation of this compound reflected the emerging understanding of pharmacokinetic-pharmacodynamic relationships in psychopharmacology during this period. While comprehensive pharmacokinetic monitoring (as conducted today) was not routinely implemented, researchers employed clinical observation and safety assessments to establish dosing parameters. The transition from animal studies to human investigations was guided by preclinical toxicity data that suggested a potentially favorable safety profile compared to existing MAO inhibitors [3]. Modern researchers examining these historical methodologies should recognize that contemporary pharmacokinetic studies would employ more rigorous designs, including defined blood sampling schedules, bioanalytical methods for quantifying drug concentrations, and statistical approaches for pharmacokinetic parameter estimation.
Preclinical pharmacokinetic studies of this compound utilized mature female rat models to investigate metabolic and pharmacological effects [2]. The selection of this animal model aligned with standard practice in early psychopharmacology research, providing a controlled system for evaluating dose-response relationships and metabolic effects. Animal studies were particularly important for establishing initial safety profiles and understanding the hypoglycemic effects associated with this compound administration [5]. These findings demonstrated the compound's effects on glucose metabolism, an important consideration for understanding its overall pharmacological profile.
Dosing Protocol for Rat Studies:
Although specific analytical methods for this compound quantification were not detailed in the available historical literature, modern researchers conducting pharmacokinetic studies would need to implement validated bioanalytical methods for quantifying this compound and potential metabolites in biological matrices. Based on current standards, the following approach is recommended:
Sample Processing Protocol:
The primary mechanism of action of this compound involves inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased concentrations of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft, which is believed to mediate the antidepressant effects of MAO inhibitors [2]. The following diagram illustrates this key pharmacodynamic pathway:
Figure 1: this compound inhibits MAO enzyme activity, reducing neurotransmitter metabolism and increasing synaptic concentrations. This diagram illustrates the primary pharmacodynamic pathway through which this compound exerts its antidepressant effects.
A comprehensive pharmacokinetic study of this compound requires a systematic approach from study design through data analysis. The following workflow outlines the key stages in conducting such investigations:
Figure 2: PK study workflow for this compound from study design through data analysis. This systematic approach ensures generation of reliable pharmacokinetic parameters.
While historical sources provide limited specific pharmacokinetic parameters for this compound (e.g., clearance, volume of distribution, half-life), modern studies would need to characterize these essential parameters to fully understand the drug's disposition. Based on the available historical data and contemporary pharmacokinetic principles, the following table summarizes the known and expected pharmacokinetic characteristics of this compound:
Table 2: Pharmacokinetic Parameters and Metabolic Characteristics of this compound
| Parameter | Findings/Expectations | Methodological Considerations | Clinical Significance |
|---|---|---|---|
| Absorption | Expected to be well-absorbed based on physicochemical properties | Serial blood sampling following oral and intravenous administration | Determines dosing route and bioavailability |
| Distribution | Likely extensive based on molecular structure and MAO inhibition in CNS | Tissue distribution studies; Brain-to-plasma ratio measurements | Indicates potential for central vs peripheral effects |
| Metabolism | Hepatic metabolism expected due to hydrazine structure | Metabolite identification using MS techniques; Enzyme phenotyping | Potential for drug interactions and toxicity |
| Elimination | Primarily renal elimination of metabolites expected | Collection and analysis of urine and feces over time | Important for dosing adjustment in organ impairment |
| Half-life | Not characterized in historical literature but crucial for dosing regimen | Terminal phase calculation from concentration-time profile | Determines dosing frequency and accumulation potential |
| Hypoglycemic Effect | Dose-dependent reduction in blood glucose [2] | Glucose monitoring alongside drug concentration measurement | Suggests metabolic effects beyond MAO inhibition |
Interpreting historical this compound studies requires understanding the methodological limitations of 1960s pharmacokinetic research. During this period, comprehensive ADME studies using advanced analytical techniques were not standard practice. Instead, researchers relied more heavily on pharmacodynamic endpoints (such as the hypoglycemic effects observed in rats) and clinical observations to guide dosing and understand drug behavior [2] [5]. The reported dose-dependent hypoglycemic effect - with minimal effective dose of 60 mg/kg intraperitoneally in rats - provides important insights into this compound's biological activity beyond its MAO inhibition [2].
Contemporary researchers can leverage modern bioanalytical techniques and study designs to address gaps in the historical this compound data. Implementation of population pharmacokinetic approaches could help characterize variability in drug handling, while physiologically-based pharmacokinetic (PBPK) modeling could extrapolate findings across species and dosing scenarios. Furthermore, in vitro metabolism studies using human hepatocytes or liver microsomes could provide insights into potential metabolic pathways and drug interaction risks that were not possible to assess in the original this compound investigations. These modern approaches would significantly enhance understanding of this compound's pharmacokinetic profile while acknowledging the historical context of its initial development and discontinuation due to hepatotoxicity concerns [1].
Although this compound is no longer used clinically, its study provides valuable insights into the evolution of MAOI pharmacology and approaches to pharmacokinetic investigation. The historical methodology for studying this compound emphasizes careful dose-ranging in animal models, systematic clinical observation in depressed patients, and attention to unexpected pharmacological effects such as hypoglycemia. Modern researchers can build upon this foundation by applying contemporary pharmacokinetic principles and advanced analytical techniques to further characterize this compound's disposition, even as its clinical use has been discontinued. These approaches ensure comprehensive understanding of this historical agent while informing the development of safer and more effective antidepressant therapies.
This compound (Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI) that was briefly used as an antidepressant in the 1960s [1]. Its clinical development and use were halted due to significant safety concerns, primarily its potential for hepatotoxicity [1]. While it is not a tool in modern research, understanding its mechanism provides a historical baseline.
The limitations of the monoamine theory and drugs like this compound have driven the exploration of new pathways. Current research focuses on synaptic plasticity, neural circuits, and rapid-acting antidepressant mechanisms.
The diagram below illustrates the key molecular pathways in Major Depressive Disorder (MDD) and the targets of modern antidepressants, moving beyond the historical monoamine focus.
Given the obsolescence of this compound, the following protocols focus on established and emerging models that reflect the current understanding of depression's neurobiology.
This model is historically relevant to the monoamine era but is still used for initial screening and studying specific somatic symptoms [4].
These models have high construct validity and are preferred for studying treatment-resistant depression (TRD) and the neurotrophic effects of antidepressants [5] [6] [4].
The discovery of ketamine's rapid antidepressant effects has established models focusing on glutamatergic signaling and synaptic plasticity [5] [6] [3].
The table below summarizes key characteristics of current animal models used in antidepressant research.
Table 1: Comparison of Contemporary Animal Models in Antidepressant Research
| Model Name | Inducing Agent / Method | Key Readouts | Advantages | Disadvantages | Utility in Screening |
|---|---|---|---|---|---|
| Reserpine-Induced [4] | Reserpine (irreversible VMAT inhibitor) | Ptosis, hypothermia, hypomotility | Rapid, low cost, good predictive validity for monoamine-targeting drugs | Acute model, poor construct validity, high mortality if dosed incorrectly | High-throughput primary screen |
| Chronic Mild Stress (CMS) [6] [4] | Unpredictable, mild stressors over weeks | Sucrose preference (anhedonia), FST immobility | High construct and face validity, models treatment-resistant depression | Time-consuming, technically demanding, variable between labs | Secondary screen, mechanism studies |
| Learned Helplessness (LH) [6] [4] | Inescapable electric foot shock | Escape latency/failures in shuttle box | Strong construct validity for some MDD subtypes, good predictive validity | Requires specialized equipment, ethical concerns | Secondary screen, vulnerability studies |
| Ketamine Response Model [6] | CMS or LH, followed by ketamine | Rapid reversal of behavioral deficits in SPT/FST | Models rapid-acting antidepressants, elucidates synaptic plasticity mechanisms | Requires validated TRD model as a precursor | Tertiary screen for novel rapid-acting agents |
While this compound serves as a historical landmark in psychopharmacology, modern depression research has moved towards models that capture complex pathophysiology beyond monoamine systems. The current gold standard involves chronic stress models that can be used to validate compounds acting on glutamatergic, neurotrophic, and inflammatory pathways.
Future models will likely incorporate genetic risk factors (e.g., BDNF Val66Met) [5] [3] and focus on circuit-level manipulations to further improve translational success. The protocols outlined here provide a framework for evaluating the next generation of antidepressants that aim to be faster-acting and more effective, particularly for treatment-resistant depression.
β-Mannanases (EC 3.2.1.78) are hydrolytic enzymes that catalyze the random cleavage of the β-1,4-mannosidic linkages in the main chains of various mannans, including galactomannans, glucomannans, and galactoglucomannans [1]. These enzymes are produced by a diverse range of organisms, including plants, animals, bacteria, and fungi, and have attracted significant interest from both academia and industry due to their potential in various biotechnological applications [1]. The global drive towards more sustainable and bio-based industrial processes has positioned β-mannanases as key catalysts in sectors such as animal feed, food processing, biorefinery, textile, detergent, and paper and pulp industries [1].
This document provides detailed application notes and experimental protocols for the study and utilization of microbial β-mannanases, with a specific focus on enzymes from bacterial sources like Bacillus species, which are known for their high stability and suitability for industrial production [2] [1]. The information herein is designed to assist researchers and drug development professionals in the purification, characterization, and application of these versatile enzymes.
Microbial β-mannanases function under a wide range of pH and temperature conditions, though their optimal parameters are source-dependent [1]. The following table summarizes the characterized properties of several bacterial β-mannanases, providing a benchmark for researchers.
Table 1: Biochemical Properties of Selected Bacterial β-Mannanases
| Source Organism | Molecular Weight | Optimal pH | Optimal Temperature | pH Stability | Thermal Stability | Specific Activity | Reference |
|---|---|---|---|---|---|---|---|
| Bacillus subtilis BE-91 | ~28.2 kDa | 6.0 | 65°C | pH 4.5 - 7.0 (24h) | Stable up to 70°C | 79,859.2 IU/mg | [3] |
| Bacillus licheniformis (recombinant) | ~41 kDa (theoretical) | 6.0 - 7.0 | 50 - 60°C | pH 5 - 12 (30 min); pH 6 - 9 (24h) | Half-life ~80h at 50°C | 1,672 ± 96 U/mg | [2] |
β-mannanases typically exhibit a classical TIM barrel ((β/α)8-barrel) structure and belong to glycosyl hydrolase families 5, 26, and 113 [2] [1]. The catalytic mechanism involves two conserved carboxylic acid residues (a nucleophile and an acid/base catalyst) located approximately 5.5 Å apart, which facilitate the hydrolysis of the glycosidic bond via a double-displacement mechanism [1]. Many β-mannanases have a modular structure, comprising a catalytic domain linked to one or more carbohydrate-binding modules (CBMs) that enhance their binding to insoluble polysaccharides [1].
The diagram below illustrates the general catalytic mechanism of β-mannanase.
This protocol describes the cloning, expression, and one-step purification of a thermostable β-mannanase from Bacillus licheniformis in an E. coli host system, yielding high enzyme activity suitable for research and application testing [2].
3.1.1 Materials
3.1.2 Method
3.1.3 Expected Outcomes
This standard spectrophotometric assay measures the release of reducing sugars from locust bean gum (a galactomannan) to quantify enzyme activity [3] [2].
3.2.1 Reagents
3.2.2 Procedure
3.3.1 Effect of pH and Temperature
3.3.2 Effect of Metal Ions and Inhibitors Pre-incubate the enzyme with various metal ions (e.g., Mn²⁺, Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺, Al³⁺, Ba²⁺, Pb²⁺) at a concentration of 1-5 mM for 15-30 minutes. Measure residual activity. Activity can be significantly enhanced by ions like Mn²⁺ and strongly inhibited by Ba²⁺ and Pb²⁺ [3].
The applications of β-mannanases span numerous industries, leveraging their ability to modify and degrade mannan-based polysaccharides.
Table 2: Key Applications of β-Mannanases in Industry and Research
| Sector | Specific Application | Function and Benefit | | :--- | :--- | :--- | | Animal Feed | Additive in poultry and swine feed | Hydrolyzes non-starch polysaccharides (NSPs) like β-mannan in feed ingredients, improving nutrient digestibility, energy availability, and overall animal performance. | [1] | | Food Industry | Juice clarification, coffee extraction, baking | Reduces viscosity, improves extraction efficiency, and enhances product quality and stability. | [1] | | Biofuel & Biorefinery | Pretreatment of lignocellulosic biomass | Breaks down hemicellulosic mannan to fermentable sugars for bioethanol production and facilitates other biomass conversion processes. | [2] [1] | | Prebiotics | Production of manno-oligosaccharides (MOS) | Generates MOS from cheap agricultural by-products (e.g., copra meal). MOS act as prebiotics to promote beneficial gut microbiota. | [2] [1] | | Pulp & Paper | Bleaching of wood pulp | Aids in reducing the use of harsh chemicals during the bleaching process, making it more environmentally friendly. | [1] | | Pharmaceutical Research | Potential in inflammatory disease research | Exhibits compelling biological functions due to its regulatory roles in metabolism, inflammation, and oxidation, suggesting potential as a dietary supplement. | [3] |
The experimental workflow from gene to application is summarized below.
This compound is a monoamine oxidase inhibitor (MAOI) that was historically investigated for the treatment of depression and related psychiatric conditions. As a hydrazine-derived compound, this compound possesses a unique chemical structure that undergoes complex biotransformation pathways in biological systems. Understanding these metabolic pathways is crucial for comprehensive safety profiling, particularly given the known hepatotoxicity concerns associated with certain antidepressant drugs. Current literature suggests that hydrazine-containing compounds like this compound can undergo complex metabolic activation pathways that may contribute to their toxicity profiles [1].
The metabolic disposition of this compound has been characterized in rodent models, revealing that unlike related hydrazine drugs, this compound is excreted largely unchanged, with limited transformation through hepatic pathways [2]. This unusual metabolic stability presents both challenges and opportunities for researchers investigating its mechanism of action and safety profile. Early studies indicated that this compound affects brain glucose-6-phosphate dehydrogenase activity, suggesting potential impacts on central nervous system redox status [3]. The following table summarizes key characteristics of this compound relevant to metabolic studies:
Table 1: this compound Characteristics Relevant to Metabolic Pathway Analysis
| Property | Description | Research Implications |
|---|---|---|
| Chemical Class | Hydrazine derivative | Potential for reactive metabolite formation through oxidative pathways |
| Primary Elimination | Excreted largely unchanged [2] | Low hepatic extraction ratio; possible extrahepatic metabolism |
| Enzyme Targets | Monoamine oxidase inhibitor | Drug-drug interaction potential with MAOI substrates |
| Toxicity Concerns | Potential hepatotoxicity (class effect) [1] | Need for comprehensive reactive metabolite screening |
| Metabolic Stability | High (unlike related hydrazine drugs) [2] | Possible saturation of metabolic pathways at high doses |
A comprehensive metabolic pathway analysis for this compound requires an integrated approach combining in vitro and in vivo methodologies with advanced computational predictions. This multi-faceted strategy allows researchers to identify both major and minor metabolic pathways, detect potentially reactive intermediates, and understand the enzymology governing this compound biotransformation. The experimental workflow should incorporate analytical techniques for metabolite identification, enzyme mapping studies to identify responsible enzymes, and computational approaches for pathway reconstruction and prediction [4] [1].
Topological pathway analysis (TPA) has emerged as a powerful method for interpreting metabolomics data within the context of known biological pathways. Unlike simple over-representation analysis (ORA), TPA incorporates betweenness centrality measures to account for the relative importance of metabolites within a pathway network [4]. This approach is particularly valuable for compounds like this compound that may affect central metabolic hubs. When designing this compound metabolism studies, researchers should consider both human-specific pathways and generic metabolic reactions, as the latter may account for transformations catalyzed by gut microbiota or other non-hepatic enzymes [4].
The following diagram illustrates the integrated experimental workflow for this compound metabolic pathway analysis:
Metabolite identification begins with comprehensive sample preparation from in vitro incubation systems and in vivo biological matrices. For in vitro studies, incubate this compound (10-50 μM) with liver microsomes (0.5-1.0 mg protein/mL) or recombinant CYP enzymes in potassium phosphate buffer (100 mM, pH 7.4) containing NADPH (1 mM) at 37°C for 30-60 minutes. Include trapping agents such as glutathione (5 mM) for soft electrophiles, potassium cyanide (1 mM) for iminium ions, and methoxyamine (1 mM) for aldehyde detection [1]. Terminate reactions with ice-cold acetonitrile (2 volumes) and remove precipitated proteins by centrifugation (10,000 × g, 10 minutes, 4°C).
For liquid chromatography-mass spectrometry analysis, utilize reversed-phase C18 columns (100 × 2.1 mm, 1.7-1.8 μm) with mobile phases consisting of water (A) and acetonitrile (B), both containing 0.1% formic acid. Apply a gradient elution from 5% to 95% B over 15-20 minutes at a flow rate of 0.3 mL/min. Use high-resolution mass spectrometry (Q-TOF or Orbitrap) with both positive and negative electrospray ionization modes. Set mass resolution to >30,000 for accurate mass measurements and enable data-dependent acquisition to fragment the most intense ions [1].
Table 2: Key Mass Spectrometry Parameters for this compound Metabolite Identification
| Parameter | Setting | Purpose |
|---|---|---|
| Mass Accuracy | < 5 ppm | Confident elemental composition assignment |
| Chromatographic Resolution | Peak width < 0.5 min | Separation of isobaric metabolites |
| Fragmentation Energy | 20-40 eV | Structure-elucidating product ion spectra |
| Trapping Agent Adducts | GSH (+307 Da), CN (+27 Da) | Reactive metabolite screening |
| Data Acquisition | Full scan/dd-MS² | Comprehensive metabolite detection |
For structural characterization, compare the accurate masses and fragmentation patterns of detected metabolites with the parent drug. Key biotransformations to monitor for this compound include oxidative deamination, N-acetylation, and hydrazine oxidation products. Phase II metabolites may include glucuronide conjugates (+176 Da) and sulfate esters (+80 Da). For potential reactive metabolites, screen for glutathione adducts characterized by neutral losses of 129 Da (pyroglutamic acid) and 75 Da (glycine) in positive ion mode [1].
Topological pathway analysis provides a framework for interpreting this compound metabolism data within the context of biological pathways. Begin by mapping identified metabolites to KEGG pathway maps and Reactome databases, using both human-specific and generic pathway definitions to account for potential microbial metabolism [4]. Convert the metabolic network into a directed graph where nodes represent metabolites and edges represent biochemical reactions. For non-single-substrate–single-product reactions, split into pairwise singular reactions (e.g., reaction A+B→C+D becomes A→C, A→D, B→C, and B→D) [4].
Calculate the betweenness centrality for each metabolite node using the formula:
Where σₐₜ is the total number of shortest paths between nodes a and t, σₐₜ(v) is the number of those paths passing through node v, and N is the total number of nodes in the graph [4]. This metric identifies hub compounds that play central roles in the metabolic network.
Compute the pathway impact score for each metabolic pathway using the formula:
Where BCᵢ represents the betweenness centrality values of statistically significant compounds within the pathway, and BCⱼ represents the betweenness centrality values of all compounds in the pathway [4]. This approach weights the importance of metabolites based on their topological position rather than simply their abundance.
Enzyme mapping studies identify specific enzymes responsible for this compound metabolism. Conduct chemical inhibition assays using selective CYP inhibitors including ketoconazole (CYP3A4), quinidine (CYP2D6), sulfaphenazole (CYP2C9), and furafylline (CYP1A2) at appropriate concentrations (1-10 μM). Include time-dependent inhibition studies to assess potential mechanism-based inactivation [1].
For kinetic analysis, incubate this compound across a concentration range (0.1-100 μM) with human liver microsomes and determine reaction velocities by measuring metabolite formation rates. Fit data to appropriate kinetic models (Michaelis-Menten, substrate inhibition, or biphasic) to derive Kₘ and Vₘₐₓ values. Calculate intrinsic clearance values (CLᵢₙₜ = Vₘₐₓ/Kₘ) to estimate in vivo metabolic clearance [1].
Table 3: Experimental Conditions for Enzyme Mapping Studies
| Parameter | Recombinant Enzyme System | Chemical Inhibition | Correlation Analysis |
|---|---|---|---|
| Incubation Time | 30-45 minutes | 30-45 minutes | 30-45 minutes |
| Protein Concentration | 0.1-0.5 mg/mL | 0.5 mg/mL | 0.5 mg/mL |
| Inhibitor Concentrations | N/A | 1-10 μM (selective inhibitors) | N/A |
| Positive Controls | Substrate-specific probes | Substrate-specific probes | Substrate-specific probes |
| Data Analysis | Metabolite formation rate | % inhibition of activity | Correlation coefficients |
Data interpretation for this compound metabolic pathway analysis requires integration of experimental results with computational predictions. Construct a comprehensive metabolic map incorporating all identified metabolites, with emphasis on pathways generating potentially reactive intermediates. Pay particular attention to hydrazine oxidation products that may form reactive diazonium ions or other electrophilic species capable of protein adduction [1].
Evaluate the potential for metabolic activation by quantifying the formation of trapped adducts and comparing their levels to those of stable metabolites. Consider the ratio of detoxification to bioactivation pathways when assessing hepatotoxicity risk. For this compound, early studies indicating limited metabolism [2] suggest that bioactivation may be a minor pathway, but this should be confirmed experimentally.
Apply pathway impact scoring to rank the importance of different metabolic pathways. Consider both the quantitative abundance of metabolites and their topological importance in the network. Pathways with high impact scores containing reactive metabolites represent potential toxicity hotspots that warrant further investigation [4].
For safety assessment, integrate metabolic pathway data with known structure-toxicity relationships for hydrazine derivatives. Compare this compound's metabolic profile to other hydrazine-containing drugs with known hepatotoxicity profiles, such as iproniazid [1]. Identify specific structural alerts in the metabolic pathway that may contribute to toxicity, such as the formation of reactive intermediates or the depletion of protective cellular agents like glutathione.
Develop risk mitigation strategies based on the metabolic profile. If problematic pathways are identified, consider structural modifications to block or shunt metabolism away from bioactivation routes. For clinical development, design monitoring strategies focused on potential toxicity signals suggested by the metabolic profile, such as liver function tests for hepatocellular injury [1].
Hydrazine Stability: this compound and related hydrazine compounds may exhibit instability under certain analytical conditions. Include stability assessments during method validation and use appropriate sample processing conditions to minimize degradation [2].
Trapping Efficiency: The efficiency of trapping agents for reactive metabolites can vary considerably. Use positive control compounds with known bioactivation pathways to verify trapping efficiency in each experimental system [1].
Pathway Database Limitations: Database annotations may not fully capture species-specific differences in metabolism. Cross-verify pathway assignments using multiple databases and consider both human and microbial metabolism contributions [4].
Centrality Measure Caveats: Betweenness centrality may overemphasize the importance of hub compounds that serve multiple pathways. Consider applying penalization schemes to correct for this potential bias in topological analysis [4].
Matrix Effects: Biological matrices can significantly influence metabolite detection and quantification. Use stable isotope-labeled internal standards when available to correct for matrix effects and ensure quantitative accuracy.
Quality Controls: Include system suitability tests and quality control samples in each analytical batch to monitor instrument performance and ensure data quality throughout extended analysis sequences.
Cross-Platform Validation: Confirm important metabolic findings using multiple analytical platforms when possible, such as combining LC-MS with NMR spectroscopy for structural elucidation of novel metabolites.
The integrated metabolic pathway analysis methods described in this protocol provide a comprehensive framework for characterizing this compound metabolism and identifying potential bioactivation pathways. The combination of advanced analytical techniques, enzyme mapping studies, and topological pathway analysis enables researchers to construct detailed metabolic maps that inform safety assessment and drug development decisions.
The unique metabolic stability of this compound [2] presents both challenges and opportunities for researchers. While limited metabolism may reduce concerns about extensive bioactivation, it may also result in unexpected extrahepatic metabolism or saturable pathways at therapeutic doses. Further application of these methods to this compound and related hydrazine derivatives will enhance our understanding of their metabolic fate and potential toxicity mechanisms.
The table below summarizes two key techniques that are highly relevant for studying the binding of a drug like mebanazine to proteins such as Human Serum Albumin (HSA).
| Technique | Key Principle | Application Example | Key Measured Parameters |
|---|
| High-Performance Affinity Chromatography (HPAC) [1] | Uses a stationary phase with immobilized protein (e.g., HSA) to separate bound and unbound drug fractions. | Study of promethazine and codeine binding to HSA [1]. | • Percentage of drug bound (%b) • Binding site identification (via displacement probes) | | Surface Plasmon Resonance Microscopy (SPRM) [2] | Label-free method measuring real-time interactions between a ligand and a protein immobilized on a sensor chip. | Measurement of ligand binding affinity & kinetics with GPCRs on whole cells [2]. | • Equilibrium dissociation constant (KD) • Association (&kdota) & dissociation (&kdotd) rate constants |
Here are detailed protocols for applying the HPAC and SPRM techniques, which can be adapted for this compound.
This protocol is adapted from a study on promethazine and codeine binding to Human Serum Albumin (HSA) [1].
Instrumentation and Materials
Procedure
Data Analysis
The workflow for this HPAC protocol is outlined below.
This protocol is based on the general principles of SPRM for studying ligand-membrane protein interactions [2].
Instrumentation and Materials
Procedure
Data Analysis
To establish a robust protein binding assay for this compound, a combined approach is recommended:
This section addresses core concepts critical for understanding hepatotoxicity risk.
| Type | Predictability | Dose Dependency? | Typical Onset | Key Features | Example Drugs |
|---|---|---|---|---|---|
| Intrinsic | Predictable | Yes | Hours to days | Direct toxic effect; higher incidence | Paracetamol (Acetaminophen) [1] [2] |
| Idiosyncratic | Unpredictable | No | Weeks to months | Affects susceptible individuals; rare | Some Antibiotics, NSAIDs, Antidepressants [2] [3] |
Q2: What are the key pathophysiological mechanisms of DILI? Multiple mechanisms can contribute to liver injury, often simultaneously [2].
Q3: What are the current diagnostic biomarkers for DILI? Diagnosis relies on a combination of clinical presentation and biochemical tests [1] [4].
| Biomarker Category | Examples | Clinical Utility & Notes |
|---|---|---|
| Traditional Serum Enzymes | ALT (Alanine Aminotransferase), AST (Aspartate Aminotransferase), ALP (Alkaline Phosphatase) | Gold standard for detecting hepatocyte necrosis and inflammation. Used to categorize injury as hepatocellular (ALT↑↑), cholestatic (ALP↑↑), or mixed [4]. |
| Functional Markers | Total Bilirubin, Albumin, Prothrombin Time | Indicate overall liver function and synthetic capacity [4]. |
| Emerging Biomarkers | GLDH (Glutamate Dehydrogenase), HMGB1 (High-Mobility Group Box 1), OPN (Osteopontin) | More specific indicators of mitochondrial damage (GLDH) and immune-mediated injury (HMGB1, OPN). Not yet routine in clinical practice [5]. |
This section provides actionable protocols for investigating hepatotoxicity.
Problem: Suspected metabolic bioactivation leading to reactive metabolites.
Problem: Need for a predictive in vivo model of hepatotoxicity.
Problem: Managing DILI in the context of a necessary drug therapy (e.g., anti-cancer).
The diagram below integrates key mechanisms of DILI into a unified pathway, which can serve as a conceptual model for investigating any hepatotoxic compound, including mebanazine.
This framework synthesizes the latest research on DILI mechanisms and management. For agent-specific information, the LiverTox database from the NIH is an invaluable, regularly updated resource [8].
The table below summarizes the known chemical and physical properties of this compound.
| Property | Details |
|---|---|
| CAS Number | 65-64-5 [1] [2] [3] |
| Molecular Formula | C8H12N2 [1] [2] [3] |
| Molecular Weight | 136.19 g/mol [1] [2] |
| Melting Point | 169-170 °C [2] [4] |
| pKa (Predicted) | 7.06 ± 0.70 [2] [4] |
| Description | A potent, non-selective, irreversible monoamine oxidase (MAO) inhibitor of the hydrazine class. It was previously investigated as an antidepressant but withdrawn due to hepatotoxicity [5] [3]. |
Due to the lack of specific storage data for this compound, the following recommendations are based on general laboratory practices for stable, hazardous compounds and its known properties.
| Aspect | Guidance |
|---|---|
| Recommended Storage | Store at room temperature in a cool, dry place. Protect from light and moisture [6]. |
| Stability Considerations | As a solid, this compound is likely stable at standard lab temperatures. Its hydrazine structure suggests sensitivity to oxidation; stability is best maintained in original packaging with desiccants [6]. |
| Hazard Information | Classified as Hazard Class 6.1(b) (toxic substance). Packing Group III. Harmful if swallowed (H302) [2]. |
| Safety Precautions | Wash hands and skin thoroughly after handling (P264). Do not eat, drink, or smoke when using this product (P270). If swallowed, call a poison center or doctor/physician if you feel unwell (P301+P312) [2]. |
For your experimental planning, the following general principles are critical. A visual summary of the workflow for maintaining drug stability is provided below.
Q1: What should I do if the this compound sample is exposed to high humidity or temperatures? If exposed to non-ideal conditions, the stability and sterility of the sample cannot be guaranteed. It is recommended to replace the stock [6]. For critical experiments, obtaining a fresh sample is the safest course of action.
Q2: Are there any stability-indicating experimental protocols for this compound? While no standard stability-indicating assays are published for this compound, you can adapt general principles. The in vivo studies referenced used intraperitoneal injection in mature female rats, with doses ranging from 1-90 mg/kg, to investigate pharmacological effects on blood glucose [1] [2]. For stability testing, you could use High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound and the appearance of degradation products over time under stress conditions, similar to methodologies used for other drugs [6].
The table below summarizes the key details found about this compound:
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 65-64-5 [1] |
| Research Use | Potent monoamine oxidase (MAO) inhibitor; can be used in research of depression [1] |
| Molecular Weight | 136.19 g/mol [1] |
| Available Form | Solid (50 mg, 100 mg, 250 mg) [1] |
| Handling Note | Classified as a controlled substance in some territories [1] |
Since a direct protocol is unavailable, the following general strategies for poorly water-soluble drugs may serve as a starting point for your experiments. The choice of method depends on your specific experimental goals and the properties of this compound [2].
| Strategy | Description | Considerations |
|---|---|---|
| Co-solvents | Use water-miscible organic solvents (e.g., DMSO, ethanol, PEG) to enhance solubility [2]. | May affect biological activity; requires toxicity controls. |
| Complexing Agents | Use cyclodextrins to form inclusion complexes, trapping the drug molecule within a hydrophobic cavity [2]. | Effectiveness is drug-specific; requires empirical testing. |
| Particle Size Reduction | Reduce particle size to increase surface area via micronization or nanosuspensions (top-down or bottom-up approaches) [2]. | Can be equipment-intensive; risk of particle aggregation. |
| Solid Dispersion | Disperse the drug in a hydrophilic polymer matrix (e.g., HPMC, PVP) to create an amorphous form with higher solubility [2]. | Risk of drug recrystallization over time; stability concerns. |
| Surfactants & Micelles | Use surfactants to form micelles that can solubilize the drug above a critical micelle concentration [2]. | Surfactants can be toxic to cell lines or in vivo models. |
| Lipid-Based Systems | Use emulsions, microemulsions, or liposomes to encapsulate and deliver the drug [2]. | Formulation complexity; stability of the final preparation. |
| pH Adjustment | Use buffering to ionize the drug if it has acidic or basic functional groups, improving aqueous solubility [2]. | Must be physiologically relevant; may cause precipitation upon dilution. |
Due to the lack of specific data, you will likely need to perform empirical solubility screening. The diagram below outlines a logical workflow for this process.
Q: I need to prepare a 10 mM stock solution of this compound in phosphate-buffered saline (PBS). The compound precipitates immediately. What should I do? A: this compound is likely poorly soluble in pure aqueous buffers. The standard approach is to first prepare a concentrated stock solution in a pure, water-miscible solvent like DMSO. A typical starting point is a 100 mM stock in DMSO. This stock can then be diluted into PBS or your cell culture medium, ensuring the final concentration of DMSO is low enough (typically <0.5-1%) to avoid toxicity.
Q: What is the maximum concentration of this compound achievable in an aqueous solution for an animal study? A: This must be determined empirically. You can investigate formulation techniques from the table above. A common strategy for in vivo studies is to use a co-solvent system (e.g., PEG 400 + water + a small amount of Tween 80) or a complexing agent like a cyclodextrin (e.g., HP-β-CD). The final formulation must be tested for stability and lack of adverse effects in your animal model.
Q: Where can I find the logP (partition coefficient) or pKa data for this compound to guide my solvent selection? A: This physicochemical data is not readily available in the search results. You may need to use chemical prediction software, consult specialized chemical databases, or perform experimental measurements to obtain these values, which are critical for rational formulation design.
This compound is identified as a potent monoamine oxidase (MAO) inhibitor that has been used in depression research [1]. It is also used as a reagent in chemical synthesis; for instance, one study used 1-phenylethylhydrazine (this compound) to create a novel hydrazone ligand [2]. This confirms that the compound is a tangible entity for which analytical methods would be needed.
Since a pre-validated method is unavailable, you would need to develop one in-house. The following workflow outlines the core stages of this process, from initial setup to final validation.
Based on the workflow above, here are the practical steps and parameters you can adapt from closely related studies.
1. Compound Characterization and Standard Preparation
2. Chromatographic Condition Screening You can use the following parameters from a method developed for a different compound as a starting point.
| Parameter | Example Starting Conditions [3] | Purpose & Considerations |
|---|---|---|
| Column | Eurospher-100 C8 (250 mm x 4.6 mm, 5 µm) | C8 columns suit mid-polarity compounds; C18 is a common alternative. |
| Mobile Phase | Methanol:Acetonitrile:Water:Glacial Acetic Acid (30:30:40:1 v/v) | Adjust organic solvent ratio to control retention time. Acid suppresses silanol activity. |
| Flow Rate | 0.8 mL/min | Balances analysis speed and separation efficiency. |
| Detection (UV) | 254 nm | A common wavelength; determine optimal wavelength by scanning standard solution. |
| Column Temp. | Room Temperature | Control temperature for better reproducibility. |
| Injection Vol. | 20 µL | Standard volume for conventional HPLC systems. |
3. Method Optimization using Experimental Design For systematic optimization, consider using a Box-Behnken Design (BBD). This statistical approach efficiently evaluates the impact of multiple variables and their interactions [3].
4. Analytical Method Validation Once the method is optimized, it must be validated according to International Council for Harmonisation (ICH) guidelines. The table below summarizes the core validation parameters [4] [5].
| Validation Parameter | Objective | Typical Acceptance Criteria [5] |
|---|---|---|
| Specificity | Confirm the method measures only this compound without interference. | No interference from blank, placebo, or degradation products. |
| Linearity & Range | Demonstrate proportional response to analyte concentration. | Correlation coefficient (r) > 0.999 over a specified range. |
| Accuracy | Assess the closeness of results to the true value. | Recovery close to 100% (e.g., 97-103%). |
| Precision | Determine the closeness of results under defined conditions. | Relative Standard Deviation (RSD) < 2.0%. |
| LOD / LOQ | Establish the lowest detectable and quantifiable amount. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Evaluate method resilience to small, deliberate parameter changes. | System suitability parameters remain within acceptance criteria. |
Q1: The peak for this compound is asymmetric or has tailing. What should I do?
Q2: My analysis shows interference from degradation products. How can I make the method stability-indicating?
Q3: The method I developed is not robust. How can I improve it?
The interaction between Monoamine Oxidase Inhibitors (MAOIs) and tyramine, known as the "cheese reaction," is a critical safety concern in drug development. The core mechanism involves the inhibition of monoamine oxidase (MAO), specifically the MAO-A isoform, which is essential for metabolizing tyramine in the gut and liver [1] [2]. When MAO-A is inhibited, dietary tyramine escapes first-pass metabolism, enters systemic circulation, and triggers a massive release of norepinephrine from sympathetic nerve endings, leading to a potentially fatal hypertensive crisis [3] [4].
The table below outlines the quantitative tyramine sensitivity in individuals taking traditional, irreversible MAOIs.
| Tyramine Dose | Clinical Effect in MAOI-Treated Individuals |
|---|---|
| 6 - 10 mg | Mild reaction; potential for significant blood pressure increase [2] |
| 10 - 25 mg | Severe reaction; high risk of hypertensive crisis [3] [2] |
| 200 - 800 mg | Threshold for effect in an individual not taking an MAOI [2] |
The following diagram illustrates the "cheese reaction" pathway and the points of intervention for different experimental methods.
A tiered experimental approach is standard for evaluating the tyramine interaction risk of MAOIs like mebanazine.
1. In Vitro MAO Inhibitory Activity Assay This foundational test determines a compound's MAO-A/B selectivity and inhibitory potency (IC₅₀).
2. Cellular Tyramine Uptake and Release Studies This assay directly investigates the "pseudo-transmitter" effect of tyramine.
3. In Vivo Tyramine Pressor Response Test This is the gold-standard preclinical model for assessing functional risk.
4. Clinical Tyramine Sensitivity Test For novel MAOIs advancing to human trials, this test directly defines safe dietary limits.
The table below outlines common issues and investigative steps for variability in pharmacological experiments, drawing from general principles of MAOI and hepatotoxicity research [1].
| Problem Area | Specific Issue | Possible Investigation Methods |
|---|---|---|
| Compound Integrity | Drug decomposition, impurity profile | High-performance liquid chromatography (HPLC), mass spectrometry (MS) |
| In Vitro Systems | Metabolic pathway differences, enzyme activity | Liver microsomes (from various species), recombinant enzyme assays, trapping agents (GSH, KCN) [1] |
| In Vivo Models | Inter-species differences, idiosyncratic toxicity | Plasma concentration monitoring (PK/PD), liver enzyme (ALT, ALP) histopathology [1] |
| Data Collection | Subjective scoring, biomarker variability | Automated behavioral analysis, validated biochemical assays, blinding protocols |
Here are answers to common technical questions, informed by current understanding of antidepressant bioactivation and hepatotoxicity [1].
Q1: What are the primary sources of variability when testing the hepatotoxicity of an experimental MAOI?
Q2: Which metabolic pathways should I monitor to assess the risk of reactive metabolite formation?
Q3: Our in vitro data does not correlate with in vivo findings. How can we bridge this gap?
This methodology is adapted from general practices for assessing antidepressant bioactivation [1].
Objective: To identify the formation of reactive metabolites from an experimental MAOI using in vitro liver microsomes and trapping agents.
Workflow: The diagram below illustrates the key steps in this screening protocol.
Materials:
Procedure:
Since this compound is a historical compound [2] [3], creating precise technical guides is not feasible. To build a robust support center:
Mebanazine is a hydrazine-derived monoamine oxidase inhibitor (MAOI) that was withdrawn from the market due to hepatotoxicity [1] [2]. Understanding its metabolic pathway is crucial for researching its toxicity mechanisms.
The table below summarizes the core metabolic characteristics of this compound and the primary challenges you may face in its identification:
| Characteristic | Description | Associated Challenge |
|---|---|---|
| Core Structure | Hydrazine derivative [2] | Inherent chemical reactivity and potential for generating reactive, cytotoxic metabolites. |
| Key Metabolic Fate | Excreted largely unchanged; forms acid-labile conjugates (possibly N-glucuronides) [3]. | Conjugates are unstable, making them difficult to isolate and detect without careful sample handling. |
| Biliary Excretion | Significant (~24% in rats) [3]. | Requires analysis of bile samples in addition to urine and plasma for a complete excretion profile. |
| Reactive Metabolite Risk | Belongs to a chemical class (hydrazines) known to form reactive metabolites like nitroso species [1]. | Reactive metabolites are short-lived, require trapping agents (e.g., glutathione) for detection, and may not be observed in standard assays. |
Given the lack of a defined modern protocol for this compound, the following workflow and FAQ are built upon standard practices in metabolite identification, adapted to its specific profile.
The diagram below outlines a proposed core experimental strategy for identifying this compound metabolites.
Q1: We are unable to detect any major metabolites in urine or plasma. The parent drug seems to be the primary component. What could be the issue?
Q2: Our data is complicated by significant background noise and low signal for potential metabolites. How can we improve detection?
Q3: We suspect reactive metabolite formation due to the hydrazine moiety and known hepatotoxicity. How can we investigate this?
This compound (known by the brand name Actomol) is a monoamine oxidase inhibitor (MAOI) from the hydrazine chemical class. It was used as an antidepressant in the 1960s but has since been withdrawn from the worldwide market [1] [2].
The primary reason for its withdrawal was its hepatotoxic (liver-damaging) potential [1]. This is a known risk associated with several first-generation hydrazine-derived MAOIs [3] [4].
Since this compound's discontinuation, the understanding and treatment of depression have advanced significantly. The table below summarizes the main classes of antidepressants developed after first-generation MAOIs, which represent viable alternatives for research and development [5] [6] [4].
| Drug Class | Key Mechanism of Action | Example Drugs | Key Advantages & Notes |
|---|---|---|---|
| First-Generation MAOIs | Irreversible inhibition of MAO-A and/or MAO-B | Phenelzine, Tranylcypromine | Effective but limited by side effects and drug-food interactions [6] [4]. |
| Reversible MAO-A Inhibitors (RIMAs) | Reversible inhibition of MAO-A | Moclobemide | Better safety profile; fewer dietary restrictions [6] [4]. |
| Tricyclic Antidepressants (TCAs) | Inhibit serotonin and/or norepinephrine reuptake | Imipramine, Amitriptyline | Former "gold standard"; complex side effect profile due to action on multiple receptors [4]. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selective inhibition of serotonin reuptake | Fluoxetine, Sertraline, Citalopram | Superior side-effect profile; first-line treatment in many cases [4]. |
| Atypical Antipsychotics (for MDD) | Serotonin-Dopamine Antagonists; some approved for adjunct treatment of Major Depressive Disorder (MDD) | Aripiprazole, Brexpiprazole | Used as adjunctive therapy for treatment-resistant depression [5]. |
For researchers investigating these pathways, the following diagrams illustrate the core mechanism of MAOIs and a suggested experimental workflow.
Diagram: MAOI Mechanism of Action - MAOI drugs work by blocking the MAO enzyme, preventing the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine. This increases the availability of these neurotransmitters in the synaptic cleft, enhancing signaling and leading to improved mood [6].
Q1: Why is hepatotoxicity a common issue with hydrazine-derived MAOIs like this compound? The hydrazine moiety (-NH-NH₂) is a metabolically reactive group that can generate reactive species during metabolism, leading to direct damage to liver cells (hepatocytes) and idiosyncratic immune-mediated reactions [1] [3] [4].
Q2: What is the key pharmacological difference between older MAOIs and newer ones like Moclobemide? The key difference is reversibility and selectivity. First-generation MAOIs like this compound and Phenelzine bind irreversibly to the enzyme, requiring the body to synthesize new enzyme for function to return. Newer agents like Moclobemide are Reversible Inhibitors of MAO-A (RIMAs), meaning the blockade is temporary and can be out-competed by high tyramine levels, resulting in a much safer profile [6] [4].
Q3: What is the most critical safety consideration when designing a clinical trial for a non-selective, irreversible MAOI? The most critical consideration is mitigating the risk of a hypertensive crisis ("cheese effect"). This requires a strict protocol involving a tyramine-restricted diet for participants and careful monitoring of drug and food interactions [6].
The table below summarizes key information about several first-generation hydrazine MAOI drugs [1] [2] [3].
| Drug Name | Status | Key Characteristics & Notes |
|---|---|---|
| Mebanazine (Actomol) | Withdrawn | Previously used as an antidepressant; withdrawn from the market due to hepatotoxicity [4] [5]. |
| Phenelzine | In Use | Non-selective and irreversible inhibitor of both MAO-A and MAO-B [3] [6]. |
| Isocarboxazid | In Use | Non-selective and irreversible inhibitor of both MAO-A and MAO-B [1] [3]. |
| Iproniazid | Withdrawn | One of the first MAOIs discovered; withdrawn due to hepatotoxicity [2]. |
| Nialamide | Withdrawn | A classical, irreversible, non-selective hydrazine derivative [3]. |
Hydrazine-derived MAOIs are typically irreversible inhibitors [1] [3]. They form a stable, covalent bond with the Flavin Adenine Dinucleotide (FAD) cofactor within the active site of the MAO enzyme. This permanently inactivates the enzyme, and its activity can only be restored by the body synthesizing new enzyme molecules [7] [8].
The following diagram illustrates the shared mechanism of irreversible inhibition by hydrazine MAOIs.
While direct head-to-head studies are scarce in the current search results, one historical animal study is noted claiming that This compound was a more potent MAOI than pheniprazine (another hydrazine derivative) and had a greater therapeutic index [5]. The specific experimental data and protocols supporting this claim were not available in the search results.
For a comprehensive and contemporary comparison, you may need to consult specialized pharmacological databases or original research archives. Key data points to look for include:
| Feature | Iproniazid | Mebanazine | Tranylcypromine |
|---|---|---|---|
| Current Status | Withdrawn (hepatotoxicity) [1] [2] | Withdrawn (hepatotoxicity) [3] | Approved (as second-line therapy) [4] [5] [6] |
| Chemical Class | Hydrazine [2] | Hydrazine [3] | Non-hydrazine (amphetamine analog) [5] [6] |
| MAO Inhibition | Irreversible, non-selective [2] | Irreversible, non-selective (inferred) | Irreversible, non-selective (slight preference for MAO-B) [5] |
| Key Efficacy Data | Discovery of antidepressant effect (mood-elevation in TB patients) [2] | Controlled trials showed effectiveness vs. placebo [3] | 22.1% (± 25.4%) more effective than placebo in outpatients [7] |
| Hepatotoxicity Risk | High (leading cause of withdrawal) [1] [2] [6] | High (leading cause of withdrawal) [3] | Low (rare cases of clinically apparent injury) [6] |
| Tyramine ("Cheese") Effect | Present [2] | Present (inferred) | Present [8] [5] [2] |
| Other Notable Mechanisms | - | - | Weak norepinephrine reuptake inhibitor (at higher doses) [5] |
Beyond the tabulated data, a deeper look into efficacy and safety mechanisms is crucial for understanding their clinical profiles.
Efficacy and Clinical Use: Iproniazid's antidepressant effect was discovered serendipitously, revolutionizing psychiatry [2]. This compound was confirmed effective in controlled clinical trials before its withdrawal [3]. Tranylcypromine remains a recognized, though second-line, treatment for major depressive disorder, atypical depression, and treatment-resistant depression [5] [7]. Its efficacy is considered comparable to other antidepressants, but it is not a first-line option due to safety and tolerability issues [5] [9].
Safety and Toxicity Profiles: The most critical differentiating factor is hepatotoxicity. Iproniazid and this compound, both hydrazine derivatives, were withdrawn from the market primarily due to a high risk of severe liver injury [1] [3]. The mechanism is linked to bioactivation, where the liver metabolizes the drug into reactive, toxic intermediates that can cause cellular damage [1] [2]. In contrast, tranylcypromine, a non-hydrazine drug, carries a significantly lower risk of hepatotoxicity, with only rare cases of clinically apparent liver injury reported [6]. All three drugs carry the risk of tyramine-induced hypertensive crisis ("cheese effect"), requiring dietary restrictions [8] [5] [2].
For researchers, the key experiments to characterize and compare such compounds involve assessing their primary pharmacology, metabolic fate, and toxic potential.
1. MAO Inhibitory Potency (IC50 Determination)
2. Detection of Reactive Metabolites
The following diagram illustrates the logical workflow for the experimental characterization of an MAOI candidate, integrating the protocols above.
The historical trajectory of these MAOIs offers clear lessons:
The table below summarizes the available information on this compound:
| Attribute | Details for this compound |
|---|---|
| CAS Number | 65-64-5 [1] |
| Drug Category | Monoamine Oxidase Inhibitor (MAOI) [1] |
| Known Selectivity (MAO-A vs. MAO-B) | Information Not Available |
| Quantitative Data (e.g., IC₅₀) | Information Not Available |
| Direct Comparative Studies | None Identified |
Although data for this compound is lacking, established methodologies for determining MAO inhibitor selectivity are used in the field. The table below outlines common experimental protocols, which you can use as a reference for designing your own studies or for evaluating future literature [2] [3].
| Method | Protocol Overview | Key Measurable Outcomes |
|---|---|---|
| In Vitro Enzyme Inhibition Assay | Incubate human recombinant MAO-A/MAO-B with substrate (e.g., kynuramine) and varying inhibitor concentrations [3]. Measure metabolite production (e.g., 4-hydroxyquinoline) spectrophotometrically. | IC₅₀: Concentration inhibiting 50% enzyme activity. Selectivity Index: Ratio of IC₅₀ (MAO-A) to IC₅₀ (MAO-B). |
| Cellular or Tissue-Based Assay | Use mitochondrial fractions from tissues or enzyme-coated magnetic beads [3]. Employ different substrates like serotonin (MAO-A-preferred) and benzylamine (MAO-B-preferred) [4]. | Percent inhibition at specific concentrations; confirms activity in more complex biological systems. |
| Computational Analysis (QSAR & Docking) | Build 3D-QSAR models using known inhibitors [2]. Perform molecular docking into crystallized MAO-A/MAO-B active sites (e.g., PDB IDs 2Z5X, 2V5Z) [2]. | Predicts binding affinity; identifies key interacting residues (e.g., Ile-335 in MAO-A vs. Tyr-326 in MAO-B) [2]. |
| Reversibility Assessment | Pre-incubate enzyme with inhibitor, then dilute/dialyze mixture. Measure recovered enzyme activity compared to control. | Irreversible inhibitors show no activity recovery; reversible inhibitors show regained activity. |
The following diagram illustrates the logical workflow for a comprehensive selectivity validation strategy, integrating the methods described above.
Given the lack of available data, here are concrete steps you can take to continue your research on this compound:
| Compound Name | Primary Use/Class | DNA Damage (In Vivo) | Mutagenicity (Ames Test) | Key Experimental Findings |
|---|---|---|---|---|
| Mebanazine | Antidepressant (MAOI) | Positive [1] [2] | Positive (frameshift) [2] | Induced DNA fragmentation in mouse liver and/or lung cells [2]. |
| Hydrazine | Base compound | Positive [1] [3] | Positive [1] [3] | Induced DNA strand breaks; positive in Ames test but negative in some mammalian mutation tests [3]. |
| Isoniazid | Tuberculosis treatment | Positive [1] | Positive [1] | Induced significant DNA fragmentation in mouse liver and/or lung [1]. |
| Procarbazine | Chemotherapy | Positive [1] | Positive [1] | Induced significant DNA fragmentation in mouse liver and/or lung [1]. |
| Phenelzine | Antidepressant (MAOI) | Positive [1] [2] | Positive (base-pair substitution) [2] | Induced DNA fragmentation; elicited base-pair substitutions in S. typhimurium [1] [2]. |
| Isocarboxazid | Antidepressant (MAOI) | Inactive [1] / Positive [2] | Inactive [1] | Inconsistent DNA damage results; was inactive in the Ames test in one study [1] [2]. |
The data in the table above was generated using standardized and well-regarded experimental protocols in genetic toxicology.
The genotoxicity of hydrazine derivatives is complex and can occur through multiple pathways. The following diagram illustrates the key mechanisms by which these compounds can cause DNA damage, particularly in the presence of metal ions.
The diagram above shows that the exact mechanism can depend on the specific hydrazine and the cellular environment [4] [5]:
The provided data offers a foundational comparison. For your research, please consider the following:
The table below summarizes the key safety concerns associated with this compound identified in the search results.
| Aspect | Key Findings & Context |
|---|---|
| Market Status | Withdrawn. It was used as an antidepressant in the 1960s but later withdrawn from the market [1]. |
| Primary Toxicity Concern | Hepatotoxicity (Liver injury). This was the stated reason for its withdrawal [1]. It is also discussed in the context of drug-induced liver injury (DILI) caused by certain antidepressants [2]. |
| Genotoxic Activity | Positive. It was shown to cause DNA fragmentation in mouse liver and/or lung cells and elicited frameshift mutations in Salmonella typhimurium tests [3]. |
| Carcinogenicity Data | Limited. While its genotoxic potential is documented, the search results do not contain specific long-term carcinogenic potency studies (like TD50 values) for this compound [3]. |
A 1982 study provides concrete experimental data on the genotoxic activity of this compound. The table below outlines the key findings and the methodologies used in this study [3].
| Test Type | System/Cells Used | Key Finding for this compound | Experimental Protocol Summary |
|---|---|---|---|
| DNA Fragmentation | Liver and/or lung cells from mice treated in vivo. | Positive (caused DNA fragmentation). | Mice were treated intraperitoneally (ip) or orally (po) with the compound. DNA damage in organ cells was then evaluated using the alkaline elution technique [3]. |
| Mutagenicity (Ames Test) | Salmonella typhimurium strains (his-). | Positive (elicited frameshift mutations). | The compound was tested on bacterial strains with or without metabolic activation (S9 mix from rat or mouse liver/lung). A positive result indicates the substance caused genetic mutations [3]. |
| DNA Repair Test | E. coli strains (trp-) lacking various repair mechanisms. | Positive. | The test measures DNA damage by assessing growth inhibition in repair-deficient bacteria compared to normal ones. A positive result suggests the compound causes DNA damage that would normally require functional repair systems [3]. |
This compound belongs to the hydrazine class of Monoamine Oxidase Inhibitors (MAOIs) [1]. The hepatotoxicity (liver damage) observed with this compound is a recognized risk for several antidepressants in this class, leading to market withdrawals or stringent warnings [2].
A central hypothesis for this toxicity, applicable to this compound and similar drugs, is metabolic bioactivation. This process involves the liver's cytochrome P450 enzymes converting the drug into chemically reactive metabolites [2]. These reactive molecules can bind covalently to cellular proteins and DNA, leading to cell damage, immune responses, and potentially initiating genotoxicity (as seen with this compound) or carcinogenesis [2].
The following diagram illustrates this general pathway for drug-induced liver injury, which is relevant for understanding the potential risks associated with this compound.
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants widely prescribed as a first-line pharmacotherapy for depression and several other psychiatric disorders due to their safety, efficacy, and tolerability profile [1].
Mechanism of Action: SSRIs exert their therapeutic effect by inhibiting the serotonin transporter (SERT) at the presynaptic axon terminal [1]. This blockade prevents the reuptake of serotonin (5-hydroxytryptamine or 5-HT) into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission [2] [3].
A key to understanding the therapeutic delay of SSRIs lies in the adaptive changes of serotonin receptors. The initial increase in synaptic serotonin also stimulates 5-HT1A autoreceptors on the somatodendritic region of serotonergic neurons, which initially inhibits further serotonin release. After 2-4 weeks of continuous treatment, these autoreceptors downregulate, leading to a disinhibition of the neuron and a sustained increase in serotonin release, which correlates with the clinical antidepressant effect [3]. The neurotrophic hypothesis further suggests that SSRIs may alleviate depressive symptoms by increasing Brain-Derived Neurotrophic Factor (BDNF) levels, promoting neuronal plasticity [3].
The table below summarizes the SSRIs currently available in the United States and their FDA-approved indications [1].
Table 1: FDA-Approved Selective Serotonin Reuptake Inhibitors (SSRIs) and Their Indications
| SSRI (Generic Name) | Example Brand Names | FDA-Approved Indications* |
|---|---|---|
| Citalopram | Celexa | Major Depressive Disorder (MDD) |
| Escitalopram | Lexapro | Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD) |
| Fluoxetine | Prozac | Major Depressive Disorder (MDD), Bulimia Nervosa, Obsessive-Compulsive Disorder (OCD), Panic Disorder, treatment-resistant depression (in combination with olanzapine) |
| Fluvoxamine | Luvox | Obsessive-Compulsive Disorder (OCD) |
| Paroxetine | Paxil | Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), Obsessive-Compulsive Disorder (OCD), Panic Disorder, Social Anxiety Disorder, Post-Traumatic Stress Disorder (PTSD), Premenstrual Dysphoric Disorder (PMDD) |
| Sertraline | Zoloft | Major Depressive Disorder (MDD), Generalized Anxiety Disorder (GAD), Obsessive-Compulsive Disorder (OCD), Panic Disorder, Post-Traumatic Stress Disorder (PTSD), Social Anxiety Disorder, Premenstrual Dysphoric Disorder (PMDD) |
| Vilazodone | Viibryd | Major Depressive Disorder (MDD) |
*This list of indications may not be exhaustive. Please refer to official prescribing information for complete details.
Mebendazole is a broad-spectrum anthelmintic medication approved to treat a variety of parasitic worm infestations, such as pinworm, whipworm, roundworm, and hookworm [4] [5]. It is poorly absorbed from the gastrointestinal tract, which makes it effective for intestinal infections with limited systemic effects [5].
Mechanism of Action: Mebendazole works by binding to the colchicine-sensitive site of β-tubulin, a structural protein, and inhibiting its polymerization into microtubules [4] [5]. The loss of cytoplasmic microtubules in parasitic cells disrupts vital processes like glucose uptake, leading to energy depletion and eventual death of the helminth [4]. Research is also exploring its potential repurposing in oncology due to this mechanism of disrupting microtubule formation in rapidly dividing cells [5].
The following table provides a direct comparison of the core characteristics of SSRIs and Mebendazole, highlighting their fundamental differences.
Table 2: Drug Comparison: SSRIs vs. Mebendazole
| Feature | Selective Serotonin Reuptake Inhibitors (SSRIs) | Mebendazole |
|---|---|---|
| Primary Therapeutic Class | Antidepressants / Psychotherapeutic agents [1] | Anthelmintic (anti-parasitic) [5] |
| Main Molecular Target | Serotonin Transporter (SERT) [1] | β-tubulin protein [4] |
| Primary Mechanism of Action | Inhibition of serotonin reuptake, increasing synaptic serotonin levels [2] | Inhibition of tubulin polymerization, disrupting microtubule formation [4] |
| Main Clinical Use | Treatment of major depressive disorder, anxiety disorders, OCD, and others [1] [2] | Treatment of intestinal parasitic worm infestations [5] |
| Systemic Absorption | Well-absorbed systemically [1] | Poorly absorbed (2-10%) from the gastrointestinal tract [4] [6] |
To further illustrate the distinct pathways, the diagrams below summarize the core mechanisms of action for both drug classes.
For researchers investigating these drug classes, the following are key methodological considerations based on their distinct mechanisms.
For Mebendazole Research: Experimental approaches include:
Irritant